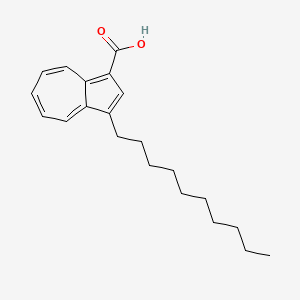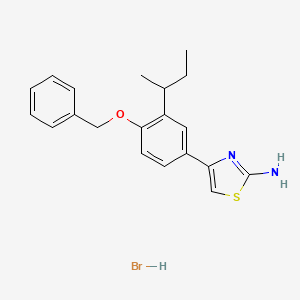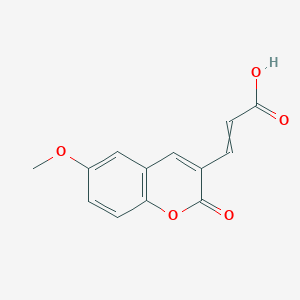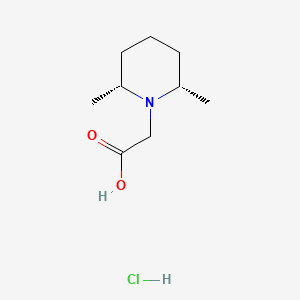
3-Decylazulene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decylazulene-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids. It features a decyl group attached to the azulene ring, which is a bicyclic aromatic hydrocarbon. The azulene ring is known for its deep blue color, which is quite distinct from the more common benzene-based aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Decylazulene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can then be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can yield aromatic carboxylic acids .
Analyse Des Réactions Chimiques
Types of Reactions
3-Decylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Acid chlorides, esters.
Applications De Recherche Scientifique
3-Decylazulene-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Decylazulene-1-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to act as an orexin receptor agonist, modulating the activity of these receptors and influencing physiological processes like sleep and appetite . The compound’s effects are mediated through specific pathways involving receptor binding and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene-1-carboxylic acid: Similar structure but lacks the decyl group.
Decylbenzene: Contains a decyl group but lacks the azulene ring.
Indole-3-carboxylic acid: Contains a carboxylic acid group attached to an indole ring.
Uniqueness
3-Decylazulene-1-carboxylic acid is unique due to its combination of the azulene ring and the decyl group, which imparts distinct chemical and physical properties. The azulene ring provides a deep blue color and aromatic stability, while the decyl group enhances its hydrophobicity and potential interactions with biological membranes .
Propriétés
Numéro CAS |
919299-82-4 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-decylazulene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-10-13-17-16-20(21(22)23)19-15-12-9-11-14-18(17)19/h9,11-12,14-16H,2-8,10,13H2,1H3,(H,22,23) |
Clé InChI |
GUADGKYAFRMNLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)


![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)


